molecular formula C11H20O2 B1594010 Ethyl 2-cyclohexylpropionate CAS No. 2511-00-4

Ethyl 2-cyclohexylpropionate

Cat. No.: B1594010
CAS No.: 2511-00-4
M. Wt: 184.27 g/mol
InChI Key: PZUDDXJZNSJESK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylpropionate can be synthesized through the esterification of 2-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as .

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: or are commonly used reducing agents.

    Substitution: Nucleophiles such as or can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyclohexylpropionate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylpropionate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. The compound may also interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Methyl butyrate: Known for its pineapple-like smell, used in flavorings and fragrances.

    Ethyl propionate: Has a sweet, fruity odor, used in perfumes and as a flavoring agent.

Uniqueness: Ethyl 2-cyclohexylpropionate stands out due to its specific cyclohexyl group, which imparts a unique aroma profile compared to other esters. This structural feature makes it particularly valuable in creating distinct fragrance compositions.

Properties

IUPAC Name

ethyl 2-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDDXJZNSJESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862977
Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-00-4
Record name Ethyl 2-cyclohexylpropionate
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Record name Ethyl 2-cyclohexylpropionate
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Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-cyclohexylpropionate
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Record name 2511-00-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-CYCLOHEXYLPROPIONATE
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Synthesis routes and methods

Procedure details

Into a 500 ml round bottom flask equipped with a Soxhlet extractor filled with molecular sieves, 50 g of 2-cyclo-hexylpropionate, 100 g of ethanol, 0.5 g of p-toluene sulfonic acid, and 200 ml of chloroform were charged. The mixture was reacted under refluxing for 40 hours. The reaction mixture was washed with water and distilled under reduced pressure to obtain 56.4 g of ethyl 2-cyclohexylpropionate (yield: 96%, purity: 99.4%). The compound obtained had a fruity (namely aldehyde C-16 and apple-like) odor.
Name
2-cyclo-hexylpropionate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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